N-(3,4-difluorophenyl)formamide

Beschreibung

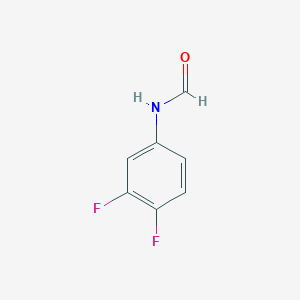

N-(3,4-Difluorophenyl)formamide is a fluorinated aromatic formamide derivative characterized by a formamide group (-NHCHO) attached to a 3,4-difluorophenyl ring. Formamides are critical in medicinal and materials chemistry due to their hydrogen-bonding capabilities, conformational flexibility, and roles as intermediates in synthesizing heterocycles or bioactive molecules. The 3,4-difluoro substitution on the phenyl ring enhances electronegativity and may influence intermolecular interactions, solubility, and biological activity compared to non-fluorinated analogs .

Eigenschaften

CAS-Nummer |

138563-55-0 |

|---|---|

Molekularformel |

C7H5F2NO |

Molekulargewicht |

157.12 g/mol |

IUPAC-Name |

N-(3,4-difluorophenyl)formamide |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |

InChI-Schlüssel |

WETBHJCQWVSXGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC=O)F)F |

Kanonische SMILES |

C1=CC(=C(C=C1NC=O)F)F |

Synonyme |

Formamide, N-(3,4-difluorophenyl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(4-Fluorophenyl)formamide Derivatives

- N-(4-Fluorophenyl)-N-(2,3,4-trihydroxyphenyl)formamide (): This compound exhibits two conformers in solution, as observed via 19F NMR spectroscopy. The fluorine chemical shifts were analyzed using a dimerization model, highlighting the role of hydrogen bonding and steric effects in stabilizing conformers.

N-(3,5-Difluorophenyl)formamide ():

Crystallographic data for this analog reveal planar aromatic rings and intermolecular hydrogen-bonding networks. The 3,5-difluoro substitution pattern creates a symmetric electronic environment, contrasting with the asymmetric 3,4-difluoro substitution in the target compound. This symmetry may lead to differences in crystal packing and melting points .

N-Substituted Benzamide and Sulfonamide Analogs

- The methyl substituent on the benzoyl ring may enhance lipophilicity, impacting membrane permeability in biological applications. However, the absence of the formyl proton reduces opportunities for N–H···O hydrogen bonding compared to formamides .

- N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide (): This sulfonamide derivative features a sulfonyl group (-SO2NH-) instead of a formamide. The crystal structure shows a dihedral angle of 66.05° between the two aromatic rings, stabilized by N–H···O and C–H···O hydrogen bonds. The sulfonamide’s strong hydrogen-bond acceptor capacity contrasts with the formamide’s dual donor/acceptor nature, leading to distinct solid-state architectures .

Methyl-Substituted Formamide Derivatives

- The N-methylation of the formamide group eliminates an N–H hydrogen bond donor, reducing intermolecular interactions and altering conformational flexibility .

Structural and Functional Data Comparison

| Compound | Substituents | Key Features | Biological/Chemical Relevance |

|---|---|---|---|

| N-(3,4-Difluorophenyl)formamide | 3,4-F2, -NHCHO | Dual H-bond donor/acceptor; asymmetric fluorination | Potential kinase inhibitor intermediate |

| N-(4-Fluorophenyl)-N-(2,3,4-trihydroxyphenyl)formamide | 4-F, 2,3,4-OH, -NHCHO | Multiple H-bond donors; conformational isomerism | Antioxidant or enzyme inhibitor |

| N-(3,5-Difluorophenyl)formamide | 3,5-F2, -NHCHO | Symmetric fluorination; planar crystal packing | Material science applications |

| N-(3,4-Difluorophenyl)-3-methylbenzamide | 3,4-F2, -CONHAr, 3-CH3 | Increased lipophilicity; reduced H-bonding | Antimicrobial agent candidate |

| N-(3,4-Difluorophenyl)sulfonamide | 3,4-F2, -SO2NHAr | Strong H-bond acceptor; large dihedral angle (66.05°) | Tyrosinase inhibitor (skin whitening) |

| N-(3,4-Dimethylphenyl)-N-methylformamide | 3,4-(CH3)2, -N(CH3)CHO | Reduced polarity; eliminated N–H donor | Solvent compatibility studies |

Research Findings and Implications

- Hydrogen-Bonding Networks: Formamides like this compound exhibit versatile hydrogen-bonding motifs critical for crystal engineering and drug design. For example, sulfonamide analogs leverage stronger acceptor interactions (e.g., S=O groups) for stable crystal lattices, while formamides balance donor/acceptor properties for dynamic molecular recognition .

- Biological Activity : Formamides with hydroxyl or fluorine substituents (e.g., ) show promise as antimicrobial or antitumor agents, though activity depends on substituent positioning and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.